Phosphatidylinositol-4-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

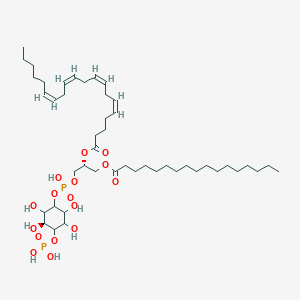

PIP[4'](17:0/20:4(5Z,8Z,11Z,14Z)) is a glycerophosphoinositol phosphate.

Wissenschaftliche Forschungsanwendungen

Cell Signaling and Membrane Dynamics

Role in Ion Channel Function:

PI4P is essential for the localization and function of ion channels. Research indicates that plasma membrane levels of PI4P are crucial for the proper functioning of channels such as KCNQ1/KCNE1. Inhibition of phosphatidylinositol 4-kinases (PI4Ks), which synthesize PI4P, leads to a decrease in channel membrane localization and function, potentially affecting cardiac electrophysiology and contributing to conditions like Long QT syndrome .

Table 1: Effects of PI4P on Ion Channels

| Ion Channel | Effect of PI4P | Consequence |

|---|---|---|

| KCNQ1/KCNE1 | Stabilizes membrane localization | Affects cardiac rhythm |

| Other Channels | Regulates membrane dynamics | Impacts various physiological processes |

Autophagy Regulation

Importance in Autophagosome Formation:

PI4P is vital for autophagy, particularly in plant cells. Studies demonstrate that both pharmacological and genetic inhibition of PI4P synthesis blocks autophagy, highlighting its role in the early stages of autophagosome formation. The enzyme PI4Kα1 is localized at the plasma membrane, where it contributes to the assembly and expansion of phagophores, essential for autophagic processes .

Case Study: Autophagy in Arabidopsis thaliana

- Findings: Inhibition of PI4K activity resulted in decreased autophagosome formation.

- Implication: Understanding this mechanism can inform agricultural practices aimed at enhancing plant resilience to environmental stress.

Cancer Research

Role in Tumor Progression:

PI4P has been implicated in cancer biology, particularly regarding breast cancer progression. Research shows that alterations in PI4P levels within the Golgi apparatus can influence cell migration and invasion capabilities. Downregulation of cell adhesion molecules correlates with increased invasive potential in cancer cells .

Table 2: Impact of PI4P on Cancer Cell Behavior

| Cancer Type | Effect of PI4P Alteration | Outcome |

|---|---|---|

| Breast Cancer | Increased migration/invasion | Higher metastatic potential |

| Other Cancers | Variable effects on adhesion | Depends on tumor type |

Neurobiology

Influence on Neurodegenerative Diseases:

PI4P is involved in neurobiological processes and has been studied concerning neurodegenerative diseases such as Alzheimer's. The modulation of PI4P levels can affect synaptic function and neuronal health, providing insights into potential therapeutic targets for neurodegeneration .

Case Study: Alzheimer's Disease

- Observation: Altered PI4P metabolism correlates with synaptic dysfunction.

- Potential Therapy: Targeting PI4K pathways may offer new avenues for treatment.

Viral Infections

Targeting Viral Replication:

Research has identified that PI4K inhibitors can disrupt the replication cycles of certain RNA viruses. By inhibiting PI4K activity, researchers have observed reduced viral load in infected cells, suggesting a potential therapeutic strategy against viral infections like malaria and cryptosporidiosis .

Table 3: Therapeutic Applications Against Viral Infections

| Virus Type | Mechanism | Therapeutic Potential |

|---|---|---|

| Malaria | Disrupts replication cycle | Drug development focus |

| Cryptosporidium | Inhibits cellular pathways | Potential treatment avenue |

Analyse Chemischer Reaktionen

Hydrolysis by Phosphatases

PtdIns(4)P undergoes dephosphorylation via Sac1 phosphatase, regenerating PtdIns:

PtdIns 4 PSac1PtdIns+Pi

This reaction is critical for maintaining lipid homeostasis .

Metabolically Stable Analogues

To study PtdIns(4)P dynamics without enzymatic degradation, synthetic analogues were developed:

| Analogue | Modification | Resistance to Phosphatases |

|---|---|---|

| PtdIns(4)P-MP | 4-Phosphate replaced with alkoxymethylenephosphonate | High |

| PtdIns(4)P-PT | 4-Phosphate replaced with phosphorothioate | Moderate |

These analogues retain binding affinity for PtdIns(4)P effectors like the FAPP1 PH domain but resist hydrolysis .

Enzymatic Specificity and Kinetics

PIP5K isoforms exhibit distinct substrate preferences for acyl-chain variants of PtdIns(4)P:

| PIP5K Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km |

|---|---|---|---|---|

| PIP5Kα | SA-PtdIns(4)P | 2.1 ± 0.3 | 14.2 ± 1.1 | 6.76 |

| SO-PtdIns(4)P | 1.5 ± 0.2 | 10.8 ± 0.9 | 7.20 | |

| PIP5Kβ | SA-PtdIns(4)P | 1.8 ± 0.2 | 12.5 ± 1.0 | 6.94 |

| SO-PtdIns(4)P | 1.2 ± 0.1 | 8.7 ± 0.7 | 7.25 | |

| PIP5Kγ | SA-PtdIns(4)P | 2.0 ± 0.3 | 9.8 ± 0.8 | 4.90 |

| SO-PtdIns(4)P | 1.9 ± 0.2 | 9.5 ± 0.7 | 5.00 |

SA-PtdIns(4)P: 1-stearoyl-2-arachidonoyl; SO-PtdIns(4)P: 1-stearoyl-2-oleoyl

PIP5Kα and β show higher catalytic efficiency (Vmax/Km) for SO-PtdIns(4)P, while PIP5Kγ lacks strong acyl-chain selectivity .

Interaction with Effector Proteins

PtdIns(4)P’s 4-phosphate group serves as a docking site for proteins such as:

-

FAPP1 PH domain

-

OSBP (oxysterol-binding protein)

-

P4M domain probes

Binding studies using NMR and TIRF microscopy revealed that substitutions in the 4-phosphate group (e.g., MP/PT analogues) perturb interactions with residues on the β-barrel surface of FAPP1, though co-crystallization attempts remain unsuccessful .

Functional Competition with PtdIns(4,5)P₂

Manipulating PtdIns(4)P levels impacts PtdIns(4,5)P₂ dynamics:

-

Depleting PtdIns(4)P using PJ-Sac (a phosphatase chimera) reduces PM localization of P4M probes but not PH-PLCδ1 (a PtdIns(4,5)P₂ probe) .

-

Converting PtdIns(4,5)P₂ to PtdIns(4)P via INPP5E increases P4M recruitment by ~30%, demonstrating metabolic interplay .

This synthesis of enzymatic reactions, synthetic analogues, and effector interactions underscores PtdIns(4)P’s central role in lipid signaling networks. The development of hydrolysis-resistant analogues and isoform-specific kinetic data provide tools for dissecting its spatial and temporal regulation .

Eigenschaften

Molekularformel |

C46H82O16P2 |

|---|---|

Molekulargewicht |

953.1 g/mol |

IUPAC-Name |

[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(3S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)45(42(50)44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41+,42?,43?,44?,45?,46?/m1/s1 |

InChI-Schlüssel |

WSLBJQQQZZTFBA-MLUQOLBVSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Synonyme |

1-(3-sn-phosphatidylinositol)-L-myoinositol-4-phosphate phosphatidylinositol 4-monophosphate phosphatidylinositol 4-phosphate phosphatidylinositol-4-phosphate PI4P compound PtdINS4P |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.